Ezetimibe-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ezetimibe-13C6 is a stable isotope-labeled compound used primarily in scientific research and pharmacokinetic studies. It is a derivative of ezetimibe, a medication used to treat high blood cholesterol and certain other lipid abnormalities by inhibiting the absorption of cholesterol in the intestines . The isotopic labeling with carbon-13 allows researchers to track and quantitatively analyze the metabolic pathways, drug absorption, distribution, metabolism, and excretion of ezetimibe .
Preparation Methods
The preparation of Ezetimibe-13C6 generally involves the isotopic replacement of specific hydrogen atoms in ezetimibe with carbon-13 isotopes. This can be achieved through various chemical synthesis methods, including catalytic reduction and other labeling techniques . Industrial production methods may involve optimized processes such as spray-drying to enhance the physicochemical characteristics and bioavailability of the compound .
Chemical Reactions Analysis
Ezetimibe-13C6, like its parent compound ezetimibe, undergoes several types of chemical reactions. These include:
Oxidation: Ezetimibe can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can occur, particularly involving the fluorine atoms in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically metabolites that retain the core structure of ezetimibe but with modifications to specific functional groups .
Scientific Research Applications
Ezetimibe-13C6 has a wide range of scientific research applications, including:
Chemistry: Used to study the metabolic pathways and chemical behavior of ezetimibe.
Biology: Helps in understanding the biological processes involving cholesterol absorption and metabolism.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of ezetimibe in the body.
Industry: Employed in the development of new formulations and drug delivery systems to enhance the bioavailability and efficacy of ezetimibe .
Mechanism of Action
Ezetimibe-13C6 exerts its effects by inhibiting the absorption of cholesterol in the small intestine. The primary molecular target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1), which is present in the intestinal brush border. By binding to NPC1L1, this compound prevents the uptake of cholesterol, thereby reducing the amount of cholesterol delivered to the liver. This leads to a decrease in the overall cholesterol levels in the body .
Comparison with Similar Compounds
Ezetimibe-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. Similar compounds include:
Ezetimibe: The parent compound, used to treat high cholesterol.
Evolocumab: A PCSK9 inhibitor used to lower LDL cholesterol levels.
Statins: A class of drugs that inhibit HMG-CoA reductase, reducing cholesterol synthesis in the liver.
Compared to these compounds, this compound offers the advantage of detailed metabolic tracking, making it invaluable in research settings .
Properties
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i3+1,4+1,11+1,12+1,16+1,20+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-OGKRFXRMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963132 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(~13~C_6_)phenyl]azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438624-68-1 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(~13~C_6_)phenyl]azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.